molecular formula C20H24O6 B12327934 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B12327934
M. Wt: 360.4 g/mol
InChI Key: FBYUFSVLTUZLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is a complex organic compound known for its significant antioxidant properties. This compound is part of the flavonoid family, which is widely recognized for its beneficial effects on human health, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI) typically involves multiple steps, including the formation of the benzopyran ring and the introduction of hydroxyl and prenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI) has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-19,21-24H,5,8H2,1-2H3

InChI Key

FBYUFSVLTUZLTN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O)C

Origin of Product

United States

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